5-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Lipophilicity Chromatographic retention Drug-likeness

5-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1823362-44-2; MW 138.17; C₆H₁₀N₄) is a bicyclic N‑methyl‑substituted tetrahydro‑triazolopyrazine heterocycle. The saturated pyrazine ring bearing a methyl group at the 5‑position distinguishes it from regioisomeric analogs (e.g., 3‑methyl or 2‑methyl variants) and influences key drug‑design parameters such as lipophilicity (LogP –0.058), topological polar surface area (TPSA 42.74 Ų), and predicted basicity (pKa ≈ 6.27).

Molecular Formula C6H10N4
Molecular Weight 138.17 g/mol
Cat. No. B12104279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Molecular FormulaC6H10N4
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCC1CNCC2=NN=CN12
InChIInChI=1S/C6H10N4/c1-5-2-7-3-6-9-8-4-10(5)6/h4-5,7H,2-3H2,1H3
InChIKeyZIBVOUBEANGVHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine – Pharmacophore Identity, CAS Registry & Core Physicochemical Parameters


5-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1823362-44-2; MW 138.17; C₆H₁₀N₄) is a bicyclic N‑methyl‑substituted tetrahydro‑triazolopyrazine heterocycle . The saturated pyrazine ring bearing a methyl group at the 5‑position distinguishes it from regioisomeric analogs (e.g., 3‑methyl or 2‑methyl variants) and influences key drug‑design parameters such as lipophilicity (LogP –0.058), topological polar surface area (TPSA 42.74 Ų), and predicted basicity (pKa ≈ 6.27) . The scaffold is a recognized pharmacophore in kinase inhibitor discovery (c‑Met/VEGFR‑2, PARP1), CNS‑penetrant P2X7 antagonists, and DPP‑IV inhibitor programs, making the substitution pattern a critical determinant of biological and ADME behaviour [1][2][3].

Why 5-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine Cannot Be Interchanged With Close Regioisomers – The Methyl Position Drives Lipophilicity, Basicity, and Synthetic Tractability


Regioisomeric tetrahydro‑triazolopyrazines that differ only in the methyl‑group position (C‑3, C‑5, or C‑2) are not functionally interchangeable. The 5‑methyl isomer exhibits experimentally determined LogP of –0.058, whereas the 3‑methyl congener displays LogP +0.019 – a 0.077‑unit difference that translates into a measurable shift in chromatographic retention and octanol‑water partitioning [1]. The predicted pKa of the 5‑methyl isomer (~6.27) is substantially lower than that of the 3‑ethyl‑5‑methyl analog (7.19), meaning protonation state at physiological pH differs, which directly affects salt formation, solubility, and membrane permeability . In kinase‑focused SAR campaigns, methyl placement on the tetrahydro‑pyrazine ring modulates antiproliferative potency: compounds bearing a methyl at position akin to the 5‑substitution pattern (e.g., series 17a–m) showed IC₅₀ values as low as 0.98 µM against A549 cells, while otherwise identical non‑methylated counterparts (series 16a–l) exhibited 5‑ to 12‑fold weaker activity [2]. These data demonstrate that generic substitution with an uncharacterized regioisomer risks loss of target engagement, altered ADME, and non‑reproducible synthetic outcomes.

Quantitative Differentiation Evidence for 5-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine Against Regioisomeric and Scaffold Analogs


Methyl Position Controls Experimentally Measured LogP: 5‑Methyl Isomer (–0.058) vs. 3‑Methyl Isomer (+0.019)

Experimentally determined LogP values for regioisomeric tetrahydro-triazolopyrazines demonstrate that the 5‑methyl substitution yields a lower lipophilicity (LogP –0.0577) compared with the 3‑methyl isomer (LogP +0.0185), a difference of ~0.076 log units [1]. This difference corresponds to an approximately 19% increase in aqueous-phase partitioning for the 5‑methyl compound, which is relevant for aqueous solubility and chromatographic method development.

Lipophilicity Chromatographic retention Drug-likeness

Predicted Basicity (pKa) Differentiates 5‑Methyl (~6.27) from 3‑Ethyl‑5‑Methyl Analog (7.19): Impact on Salt Selection and Ionization State

The predicted pKa of 5‑methyl-5,6,7,8‑tetrahydro-[1,2,4]triazolo[4,3‑a]pyrazine is approximately 6.27±0.20 . The closely related 3‑ethyl‑5‑methyl derivative has a significantly higher predicted pKa of 7.19±0.40 . At physiological pH 7.4, the 5‑methyl compound exists predominantly in its neutral free‑base form (~93% neutral), whereas the 3‑ethyl‑5‑methyl analog is nearly 50% protonated. This difference governs salt stoichiometry (e.g., mono‑ vs. di‑hydrochloride formation), solubility‑pH profiles, and passive membrane permeability.

Ionization state Salt formation Membrane permeability

High Commercial Purity with Batch‑Specific QC Documentation Enables Reproducible SAR and Scale‑Up

Multiple reputable suppliers offer 5‑methyl-5,6,7,8‑tetrahydro-[1,2,4]triazolo[4,3‑a]pyrazine at ≥95% purity with batch‑specific certificates of analysis including NMR, HPLC, and GC . The dihydrochloride salt form (CAS 2648948‑20‑1) is also commercially available at ≥95% purity, providing an alternative for applications requiring aqueous solubility . This level of QC documentation is not uniformly available for all regioisomeric analogs, and some (e.g., 3‑methyl isomer) may be supplied at lower purity grades without routine batch QC.

Quality control Reproducibility Batch consistency

Scaffold‑Level Evidence: Triazolopyrazine Core with Methyl Substitution Enhances Antiproliferative Potency in Kinase‑Targeted Series

In a systematic SAR study of [1,2,4]triazolo[4,3‑a]pyrazine derivatives as dual c‑Met/VEGFR‑2 inhibitors, introduction of a methyl group on the tetrahydro‑pyrazine ring (series 17a–m) consistently improved antiproliferative activity against A549, MCF‑7, and Hela cell lines compared with the non‑methylated series (16a–l) [1]. The most active methyl‑bearing compound (17l) achieved A549 IC₅₀ = 0.98 ± 0.08 µM, MCF‑7 IC₅₀ = 1.05 ± 0.17 µM, and Hela IC₅₀ = 1.28 ± 0.25 µM, together with c‑Met IC₅₀ = 26.0 nM – values comparable to the clinical compound foretinib [1]. Among non‑methylated analogs, the best-performing compound (16j) showed A549 IC₅₀ = 3.26 ± 0.67 µM, approximately 3.3‑fold weaker than 17l. This class‑level SAR demonstrates that methylation of the tetrahydro‑pyrazine ring is a critical potency determinant, and 5‑methyl‑substituted building blocks provide the direct synthetic entry point for generating this activity‑enhancing motif.

Kinase inhibition Antiproliferative activity Medicinal chemistry

Procurement‑Relevant Application Scenarios for 5-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine


Kinase Inhibitor Medicinal Chemistry: Dual c‑Met/VEGFR‑2 and PARP1 Lead Optimization Programs

The 5‑methyl triazolopyrazine core serves as a direct synthetic entry point into kinase‑focused chemical series where methyl substitution on the saturated ring is a validated potency‑enhancing modification. In c‑Met/VEGFR‑2 inhibitor campaigns, methylation improved antiproliferative activity by >3‑fold over non‑methylated analogs, and the core was successfully elaborated to compounds with low‑nanomolar c‑Met IC₅₀ values (e.g., 26 nM for compound 17l) [1]. Similarly, PARP1 inhibitor programs have identified triazolopyrazine derivatives with sub‑nanomolar IC₅₀ values and activity against BRCA‑mutated and inhibitor‑resistant cell lines, underscoring the broad utility of the scaffold [2].

CNS‑Targeted P2X7 Antagonist Development: Brain‑Penetrant Tetrahydro‑Triazolopyrazine Series

Patent‑protected tetrahydro‑triazolopyrazine P2X7 modulators explicitly claim substitution at positions corresponding to the 5‑methyl pattern [1]. The balanced physicochemical profile (LogP –0.058, TPSA 42.74 Ų) of 5‑methyl-5,6,7,8‑tetrahydro-[1,2,4]triazolo[4,3‑a]pyrazine falls within the preferred CNS drug‑like space, making it a suitable building block for programs requiring blood‑brain barrier penetration. Related 5,6‑dihydro‑triazolopyrazine P2X7 antagonists have demonstrated robust target engagement in rat brain, supporting the CNS accessibility of this chemotype [2].

DPP‑IV Inhibitor Intermediate and Sitagliptin Analog Synthesis

The tetrahydro‑triazolopyrazine scaffold is the core heterocycle of the DPP‑IV inhibitor sitagliptin, and 5‑methyl‑substituted variants provide access to deuterated or otherwise modified analogs with potential metabolic stabilization advantages [1]. The availability of both free‑base (CAS 1823362-44‑2, ≥95–98% purity) and dihydrochloride salt (CAS 2648948‑20‑1, ≥95% purity) forms facilitates direct use in amide coupling and reductive amination steps typical of sitagliptin‑class synthesis [2][3].

Regioisomer‑Specific Building Block for Focused Library Synthesis and SAR Exploration

Because the 5‑methyl isomer is chemically and chromatographically distinct from the 3‑methyl (CAS 886886‑04‑0) and 2‑methyl (CAS 914654‑92‑5) regioisomers, it enables the construction of position‑defined compound libraries for systematic SAR interrogation [1][2]. The experimentally measured LogP difference (–0.058 vs. +0.019 for the 3‑methyl isomer) and predicted pKa divergence (~6.27 vs. ~7.19 for the 3‑ethyl‑5‑methyl analog) provide quantifiable justification for selecting the correct regioisomer at the procurement stage rather than accepting an unspecified mixture or the wrong isomer [3][4].

Quote Request

Request a Quote for 5-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.